molecular formula C16H19N3O B5605538 4-(3-hydroxyphenyl)-2-methyl-N-propyl-3-pyridinecarboximidamide

4-(3-hydroxyphenyl)-2-methyl-N-propyl-3-pyridinecarboximidamide

Cat. No.: B5605538
M. Wt: 269.34 g/mol
InChI Key: WFSMBJBEZOALAG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(3-hydroxyphenyl)-2-methyl-N-propyl-3-pyridinecarboximidamide” consists of a pyridine ring with a carboximidamide functional group attached to it. The hydroxyphenyl group and the methyl and propyl substituents contribute to its overall structure. For a visual representation, refer to the relevant literature .

Mechanism of Action

Research indicates that “4-(3-hydroxyphenyl)-2-methyl-N-propyl-3-pyridinecarboximidamide” exhibits inhibitory effects on enzymes related to carbohydrate metabolism. For instance, similar compounds have been studied for their α-amylase and α-glucosidase inhibition mechanisms. These enzymes play a crucial role in carbohydrate digestion and glucose absorption . Further studies are needed to elucidate the exact mechanism of action for this specific compound.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-2-methyl-N'-propylpyridine-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-8-19-16(17)15-11(2)18-9-7-14(15)12-5-4-6-13(20)10-12/h4-7,9-10,20H,3,8H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSMBJBEZOALAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(C1=C(C=CN=C1C)C2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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